3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione can be achieved through several synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another approach includes the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with active methylene compounds or ketones in the presence of sodium hydride . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione undergoes various chemical reactions, including substitution, cycloaddition, and reduction. For example, the reaction with active methylene compounds or ketones in the presence of sodium hydride leads to the formation of 7-substituted triazolopyridazines . Common reagents used in these reactions include sodium hydride, ethyl cyanoacetate, and acetylacetone. The major products formed from these reactions are typically substituted triazolopyridazines with varying functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in medicinal chemistry. It has been studied for its potential antibacterial activity, with some derivatives showing moderate to good activity against Gram-positive and Gram-negative bacteria . Additionally, triazolopyridazines have been explored for their potential as c-Met protein kinase inhibitors, GABA A modulators, and fluorescent probes
Wirkmechanismus
The mechanism of action of 1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit c-Met protein kinase, which plays a crucial role in cell growth and differentiation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione can be compared to other similar compounds, such as 1H-1,2,3-triazolo[4,5-b]pyrazine and 1H-1,2,3-triazolo[4,5-c]pyridazine These compounds share a similar triazole-fused structure but differ in the position and type of fused rings The unique feature of 1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione is the presence of a thione group at the 7-position, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
111751-36-1 |
---|---|
Molekularformel |
C10H7N5S |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
1-phenyl-6H-triazolo[4,5-d]pyridazine-7-thione |
InChI |
InChI=1S/C10H7N5S/c16-10-9-8(6-11-13-10)12-14-15(9)7-4-2-1-3-5-7/h1-6H,(H,13,16) |
InChI-Schlüssel |
DBHSPQDXPZUTLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=NNC3=S)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.